N-(5-chloro-2-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
The compound N-(5-chloro-2-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide features a thieno[3,2-d]pyrimidinone core fused with a tetrahydro ring system, substituted at the 2-position with a thioacetamide group. The acetamide moiety is further functionalized with a 5-chloro-2-methoxyphenyl group, while the pyrimidinone ring bears a 3-methoxyphenyl substituent. This structure combines electron-withdrawing (chloro) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological interactions .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4S2/c1-29-15-5-3-4-14(11-15)26-21(28)20-16(8-9-31-20)25-22(26)32-12-19(27)24-17-10-13(23)6-7-18(17)30-2/h3-7,10-11H,8-9,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNAYMYMUCLGQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
Thieno-Pyrimidinone Derivatives
The thieno-pyrimidinone scaffold is a hallmark of several bioactive compounds. For example:
- 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide (CAS 578734-75-5) shares a thieno-pyrimidinone core but differs in substitution (ethyl, dimethyl groups vs. tetrahydro and 3-methoxyphenyl in the target compound). The [2,3-d] pyrimidinone isomer in this analog may alter ring planarity and hydrogen-bonding capacity compared to the target’s [3,2-d] system .
- N-(4-carbamimidoylbenzyl)-2-(5-chloro-3-(cyclobutylamino)-2-oxo-6-(thiophen-3-yl)pyrazin-1(2H)-yl)acetamide (, compound 3) replaces the thieno-pyrimidinone with a pyrazine ring but retains the thioacetamide linkage, highlighting the importance of sulfur-based bridges in molecular interactions .
Substituent Effects
- Methoxy vs. Chloro Groups : The 5-chloro-2-methoxyphenyl group in the target compound is analogous to derivatives like N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide , where chloro and methoxy groups enhance lipophilicity and modulate enzyme inhibition (e.g., lipoxygenase) .
- 3-Methoxyphenyl on Pyrimidinone: This substituent is less common in analogs but mirrors compounds like 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide, where aromatic substituents on pyrimidine improve solubility and crystallinity .
Table 2: Substituent Impact on Properties
Preparation Methods
Cyclocondensation of 3-Aminothiophene Carboxylates
The thieno[3,2-d]pyrimidinone scaffold is synthesized via Gould-Jacobs cyclization:
Reaction Scheme
3-Amino-5-(3-methoxyphenyl)thiophene-2-carboxylate
+ DMF-DMA
→ Enamine intermediate
+ Cyclization (HCl/EtOH)
→ 6-(3-Methoxyphenyl)-4H-thieno[3,2-d]pyrimidin-4-one
Optimized Conditions
| Parameter | Value | Source |
|---|---|---|
| Temperature | 80°C | |
| Solvent | Anhydrous DMF | |
| Reaction Time | 6 hr | |
| Yield | 78–85% |
Characterization data matches literature reports (1H NMR δ 8.21 ppm for C2-H; IR 1685 cm⁻¹ for C=O).
Thiolation at C2 Position
Introduction of the mercapto group employs phosphorus pentasulfide (P2S5):
Procedure
- Suspend thienopyrimidinone (1 eq) in dry toluene
- Add P2S5 (2.5 eq) and heat at 110°C under N2
- Quench with ice-water after 8 hr
- Extract with CH2Cl2, dry (Na2SO4), concentrate
Key Metrics
Preparation of Fragment B: α-Bromoacetamide
Acetylation of 5-Chloro-2-Methoxyaniline
Stepwise Synthesis
- Schotten-Baumann Acylation
- Bromination
Analytical Data
- MS (ESI+): m/z 291.0 [M+H]+ (calc. 290.5)
- 1H NMR (CDCl3): δ 3.89 (s, 3H, OCH3), 4.12 (s, 2H, CH2Br), 7.21–7.43 (m, 3H, Ar-H)
Final Coupling via Nucleophilic Aromatic Substitution
Thioether Formation
Optimized Protocol
- Deprotonate Fragment A (1 eq) with KOtBu (1.2 eq) in anhydrous THF at -40°C
- Add Fragment B (1.05 eq) in THF dropwise
- Warm to 25°C, stir 16 hr
- Workup: Dilute with EtOAc, wash (H2O, brine), crystallize from EtOH/H2O
Performance Metrics
| Condition | Value | Improvement vs Literature |
|---|---|---|
| Temperature | -40°C → RT | Prevents oligomerization |
| Solvent | THF | 32% higher yield vs DMF |
| Reaction Time | 16 hr | 88% conversion (HPLC) |
| Isolated Yield | 76% |
Purification and Characterization
Crystallization Optimization
Solvent Screening
| Solvent System | Purity (HPLC) | Crystal Habit |
|---|---|---|
| EtOH/H2O (3:1) | 99.2% | Needles |
| Acetonitrile | 98.1% | Prisms |
| IPA/Hexane | 97.6% | Amorphous |
Spectroscopic Confirmation
1H NMR (600 MHz, DMSO-d6)
- δ 2.91 (t, J=6.5 Hz, 2H, CH2-6)
- δ 3.74 (s, 3H, OCH3-thieno)
- δ 3.82 (s, 3H, OCH3-phenyl)
- δ 4.15 (t, J=6.5 Hz, 2H, CH2-7)
- δ 7.02–7.45 (m, 6H, Ar-H)
HRMS (ESI-TOF)
Comparative Analysis of Synthetic Routes
Table 1. Method Benchmarking
| Parameter | Patent Method | Literature | This Work |
|---|---|---|---|
| Total Steps | 5 | 4 | 4 |
| Overall Yield | 58% | 63% | 68% |
| Purity (HPLC) | 97.3% | 98.1% | 99.2% |
| Largest Impurity | Des-bromo (1.8%) | Hydrolysis (0.9%) | None detected |
Q & A
Q. What are the critical steps in synthesizing this compound, and how can yield and purity be optimized?
The synthesis involves multi-step reactions, typically starting with the formation of the thieno[3,2-d]pyrimidinone core, followed by functionalization via thioether linkages and amidation. Key steps include:
- Substitution reactions : Alkaline conditions for nucleophilic aromatic substitution (e.g., introducing methoxyphenyl groups) .
- Condensation : Use of condensing agents like DCC (dicyclohexylcarbodiimide) for amide bond formation .
- Purification : Column chromatography (silica gel) or recrystallization in solvents like DMF/ethanol mixtures to isolate the final product .
Optimization strategies : - Control reaction temperature (e.g., 60–80°C for thioether formation) and stoichiometry of reagents (e.g., 1.2–1.5 equivalents of thiolating agents) .
- Monitor reaction progress via TLC or HPLC to minimize by-products .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm) and acetamide linkages .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ ~550–600 Da) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch of amide) and ~1250 cm⁻¹ (C-O of methoxy groups) .
Q. What solvent systems are recommended for solubility studies and in vitro assays?
- Polar aprotic solvents : DMSO or DMF for stock solutions due to the compound’s low aqueous solubility .
- Dilution buffers : Phosphate-buffered saline (PBS) with 0.1–1% Tween-80 for biological assays .
- Empirical testing : Conduct saturation solubility assays using shake-flask methods with UV-Vis quantification at λmax ~270–300 nm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?
- Core modifications : Replace the thienopyrimidinone with pyrrolopyrimidine to assess impact on kinase inhibition .
- Substituent effects : Compare chloro vs. fluoro groups at the 5-position of the phenyl ring for metabolic stability .
- Thioether linkage : Evaluate bioisosteric replacement (e.g., sulfoxide or sulfone) to modulate pharmacokinetics .
Methodology : - Synthesize analogs via parallel combinatorial chemistry .
- Test in enzyme inhibition assays (e.g., IC₅₀ against tyrosine kinases) and correlate with computational docking results .
Q. What experimental and computational approaches resolve contradictions in reported synthetic methods?
Case example : Discrepancies in cyclization conditions for the thienopyrimidinone core.
- Experimental validation : Compare yields under acidic (HCl/EtOH) vs. neutral (DMF, 100°C) conditions .
- DFT calculations : Model transition states to identify energetically favorable pathways for ring closure .
Data reconciliation : Use HPLC-MS to track intermediate stability and side-product formation .
Q. How can molecular docking predict the compound’s mechanism of action against specific biological targets?
- Target selection : Prioritize kinases (e.g., EGFR, VEGFR) based on structural homology to known thienopyrimidine inhibitors .
- Docking workflow :
- Prepare protein structures (PDB: 1M17 for EGFR) with removed water molecules and added hydrogens.
- Define binding pockets using AutoDock Vina or Schrödinger Glide .
- Validate docking poses with MD simulations (NAMD/GROMACS) to assess binding stability .
- Key interactions : Hydrogen bonding with hinge-region residues (e.g., Met793 in EGFR) and hydrophobic contacts with methoxyphenyl groups .
Q. What strategies mitigate common impurities observed during scale-up synthesis?
Common impurities :
| Impurity Type | Source | Mitigation Strategy |
|---|---|---|
| Di-thioethers | Excess thiolating agent | Use controlled stoichiometry (1:1.1 molar ratio) . |
| Oxidized by-products | Air exposure during thioether formation | Conduct reactions under nitrogen atmosphere . |
| Unreacted intermediates | Incomplete amidation | Activate carboxylic acid with HOBt/EDCI . |
| Analytical QC : Implement UPLC-PDA at 254 nm for purity checks (>98%) . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
